molecular formula C11H13ClN2 B1487756 2-(6-Chloro-1-methylindol-3-yl)ethanamine CAS No. 1334149-26-6

2-(6-Chloro-1-methylindol-3-yl)ethanamine

Cat. No. B1487756
CAS RN: 1334149-26-6
M. Wt: 208.69 g/mol
InChI Key: NMJHXWWLVGWIEP-UHFFFAOYSA-N
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Description

Indole derivatives like “2-(6-Chloro-1-methylindol-3-yl)ethanamine” are significant in the field of medicinal chemistry due to their wide range of biological activities . The compound has a molecular formula of C11H13ClN2 and a molecular weight of 208.69 g/mol.


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in organic chemistry. Various methods have been developed, including the Fischer indole synthesis and reactions involving alkyl groups .


Molecular Structure Analysis

The molecular structure of indole derivatives typically includes a benzene ring fused with a pyrrole ring. The presence of a chlorine atom and a methyl group on the indole ring might influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “this compound”, specific information about its properties is not available in the resources I have.

Scientific Research Applications

To provide a structured overview based on the available abstracts and adhere to your requirements, I will outline potential areas of scientific research interest that, while not directly related to "2-(6-Chloro-1-methylindol-3-yl)ethanamine," reflect the broader context of chemical research and applications:

Chlorinated Solvents in Occupational Health

Research on chlorinated solvents like methylene chloride and trichloroethylene highlights concerns about occupational exposure and associated health risks. Such studies underscore the importance of understanding chemical toxicity, mechanisms of action, and potential for adverse health effects in exposed populations (Ruder, 2006).

Paraquat Poisonings and Lung Toxicity

Paraquat dichloride, a widely used herbicide, presents significant toxicity, particularly through ingestion leading to lung damage. Research focuses on understanding the toxicodynamics of paraquat, mechanisms of lung toxicity, and potential treatments (Dinis-Oliveira et al., 2008).

Endocrine Disruptors: DDT and DDE

Studies on DDT and its metabolite DDE delve into their roles as endocrine disruptors, affecting reproductive and immune systems in humans and wildlife. These findings highlight the complex interactions between chemical exposure and biological systems, suggesting pathways through which chemicals might influence health and the environment (Burgos-Aceves et al., 2021).

Far-Infrared Lasing Molecules: Methanol

Methanol's significance in the far-infrared (FIR) spectral region for applications in investigation and technology showcases the diverse utility of chemicals in scientific research and their practical applications (Moruzzi et al., 1992).

Organic Chloramines in Disinfected Water Systems

The formation, stability, toxicity, and detection of organic chloramines in water systems point to the complexities of chemical interactions in aquatic environments and the challenges in ensuring water quality and safety (How et al., 2017).

Safety and Hazards

As for safety and hazards, it’s important to handle all chemicals with care. Specific safety data for “2-(6-Chloro-1-methylindol-3-yl)ethanamine” is not available in the resources I have.

Future Directions

The future directions in the research of indole derivatives are promising. They are important targets in drug discovery due to their wide range of biological activities .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and receptors in the body

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function . The specifics of these interactions and the resulting changes would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Similar compounds have been known to affect various metabolic and signaling pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biochemical environment.

Result of Action

The effects would likely be a result of the compound’s interaction with its targets and its influence on the associated biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-Chloro-1-methylindol-3-yl)ethanamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

2-(6-Chloro-1-methylindol-3-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. The compound’s interaction with monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, this compound has been found to bind to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular functions such as proliferation, differentiation, and apoptosis. In neuronal cells, this compound can alter neurotransmitter release and uptake, impacting neuronal communication and overall brain function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as receptors and enzymes. The compound can bind to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters like serotonin and dopamine. These molecular interactions contribute to the compound’s overall effects on cellular and physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by monoamine oxidase, which catalyzes its oxidative deamination. This metabolic process results in the formation of metabolites that can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its role in regulating biochemical processes within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution processes are crucial for the compound’s biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications .

properties

IUPAC Name

2-(6-chloro-1-methylindol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJHXWWLVGWIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.